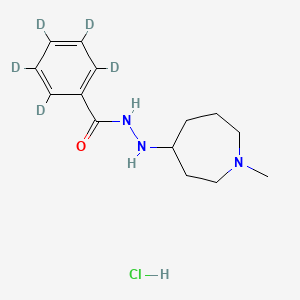

N'-(1-Methylazepan-4-yl)benzohydrazine-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-(1-Methylazepan-4-yl)benzohydrazine-d5 is a deuterated analogue of N’-(1-Methylazepan-4-yl)benzohydrazine. This compound is primarily used in proteomics research and is known for its molecular formula C14H17D5ClN3O and molecular weight of 288.83 . The deuterium labeling makes it particularly useful in various scientific studies, including those involving mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Methylazepan-4-yl)benzohydrazine-d5 typically involves the deuteration of N’-(1-Methylazepan-4-yl)benzohydrazineSpecific reaction conditions and reagents are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of N’-(1-Methylazepan-4-yl)benzohydrazine-d5 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is usually carried out under controlled environments to maintain the integrity of the deuterium labeling. The compound is then purified and characterized using techniques such as chromatography and mass spectrometry.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(1-Methylazepan-4-yl)benzohydrazine-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(1-Methylazepan-4-yl)benzohydrazine-d5 oxide, while reduction may produce a more hydrogenated form of the compound .

Wissenschaftliche Forschungsanwendungen

N’-(1-Methylazepan-4-yl)benzohydrazine-d5 is widely used in scientific research, particularly in the fields of:

Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.

Biology: Employed in studies involving protein labeling and tracking.

Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N’-(1-Methylazepan-4-yl)benzohydrazine-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its binding affinity and stability, making it a valuable tool in studying molecular interactions and pathways. The exact pathways involved depend on the specific application and target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N’-(1-Methylazepan-4-yl)benzohydrazine: The non-deuterated analogue, used in similar applications but without the benefits of deuterium labeling.

Azelastine HCl Impurity B-d5: Another deuterated compound used in similar research applications.

Uniqueness

N’-(1-Methylazepan-4-yl)benzohydrazine-d5 is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in proteomics and other research fields where accurate quantification is essential.

Biologische Aktivität

N'-(1-Methylazepan-4-yl)benzohydrazine-d5 is a deuterated hydrazine derivative with potential applications in medicinal chemistry and pharmacology. The compound is characterized by its unique structural features, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C14H22ClN3O

Molecular Weight: 267.80 g/mol

CAS Number: 110406-94-5

SMILES Notation: CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2

The presence of the azepane ring and hydrazine functional group contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding: Its structural features allow it to interact with various receptors, influencing signaling pathways that regulate physiological responses.

- Reactive Intermediates Formation: The hydrazine moiety can form reactive intermediates that may modify biomolecules, leading to altered function or toxicity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that hydrazine derivatives can inhibit the growth of various bacteria and fungi.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | C. albicans | 64 µg/mL |

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. A study evaluated its effects on human breast cancer (MCF-7) and colon cancer (HCT116) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| HCT116 | 12.8 | Cell cycle arrest at G2/M phase |

These results indicate that the compound may induce apoptosis through intrinsic pathways, possibly involving mitochondrial dysfunction.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of microbial strains. The results demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted to assess the cytotoxicity of this compound on various cancer cell lines. The findings indicated significant growth inhibition in both MCF-7 and HCT116 cells, suggesting potential for further development in cancer therapy.

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentadeuterio-N'-(1-methylazepan-4-yl)benzohydrazide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.ClH/c1-17-10-5-8-13(9-11-17)15-16-14(18)12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3,(H,16,18);1H/i2D,3D,4D,6D,7D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMOWZCEDIZQOM-MKCOZUEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)NNC(=O)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NNC2CCCN(CC2)C)[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.